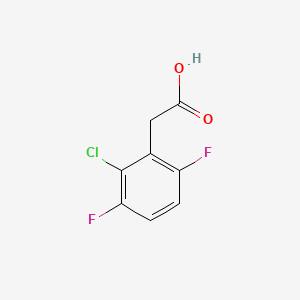

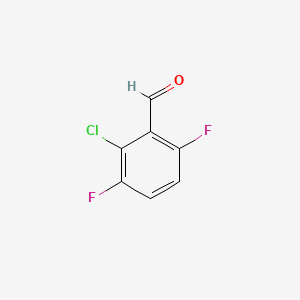

2,4-dichloro-N-(2-hydroxyethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

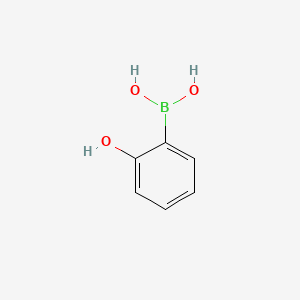

2,4-dichloro-N-(2-hydroxyethyl)benzamide (2,4-Dichloro-N-HEBA) is a synthetic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water and is used as an intermediate in the synthesis of other compounds. 2,4-Dichloro-N-HEBA has been extensively studied in the past few decades, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions are now well understood.

Wissenschaftliche Forschungsanwendungen

Kinetic Studies and Chemical Stability

Research on derivatives closely related to "2,4-dichloro-N-(2-hydroxyethyl)benzamide" has revealed insights into their kinetic behavior and chemical stability. The aqueous reaction kinetics of N-(hydroxymethyl)benzamide derivatives, including those with chloro substitutions, demonstrate specific acid and base catalyzed breakdowns, showing a first-order dependence on hydronium and hydroxide ions (Tenn, French, & Nagorski, 2001). Additionally, unexpected dimerization under basic conditions has been observed for nitrobenzyl chloride derivatives, indicating significant chemical stability and potential applications in drug development processes (Santos et al., 2013).

Antimicrobial Activity

The structural modification of benzamide derivatives, including the introduction of chloro and nitro groups, has been studied for their antimicrobial potential. Thiourea derivatives incorporating 2,4-dichlorophenyl groups have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photocatalytic Applications

Investigations into the photocatalytic activity of heterojunctions for water decontamination have highlighted the relevance of benzamide derivatives in environmental applications. Studies demonstrate the potential of such compounds in inducing oxidation processes under visible light, contributing to the development of efficient water decontamination technologies (Bessekhouad, Robert, & Weber, 2005).

Structural and Conformational Analysis

The conformational analysis of N-(2,4-dichlorophenyl)benzamide has provided insights into the spatial orientation of amide bonds in such molecules. X-ray diffraction studies reveal that the N—H and C=O bonds in these structures are anti to each other, forming specific dihedral angles that influence the compound's physical properties and reactivity (Gowda et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(2-hydroxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDWVZONXJRQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377418 |

Source

|

| Record name | 2,4-Dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20656-08-0 |

Source

|

| Record name | 2,4-Dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)